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  • Product: N,N'-dimethylguanidine hydroiodide
  • CAS: 57069-85-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Reference Spectra for N,N'-Dimethylguanidine Hydroiodide

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N'-dimethylguanidine hydroiodide. Tailored for researchers, scientists, and professionals in drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N'-dimethylguanidine hydroiodide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound. The insights provided herein are grounded in established scientific principles and field-proven methodologies to ensure technical accuracy and practical applicability.

Introduction: The Significance of Guanidinium Salts in Chemical and Pharmaceutical Sciences

Guanidine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antifungal, and antitumorous properties[1]. The guanidinium cation, the protonated form of guanidine, is a key functional group in many biologically active molecules and organocatalysts[2]. Understanding the structural and electronic properties of substituted guanidinium salts like N,N'-dimethylguanidine hydroiodide is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about molecular structure, conformation, and dynamics in solution.

This guide will focus on N,N'-dimethylguanidine hydroiodide, a salt form of the asymmetrically substituted N,N-dimethylguanidine[3]. The hydroiodide salt is expected to exhibit NMR spectral features characteristic of the N,N'-dimethylguanidinium cation.

Theoretical Framework: Understanding the NMR Behavior of Guanidinium Cations

The NMR spectra of guanidinium salts are influenced by several factors, including the electronic environment of the nuclei, proton exchange phenomena, and potential tautomerism. The positive charge in the guanidinium cation is delocalized across the central carbon and three nitrogen atoms, rendering the C-N bonds with partial double bond character.

Proton Exchange and Tautomerism

In solution, the protons on the nitrogen atoms of the guanidinium group can undergo exchange with the solvent or with other exchangeable protons in the molecule. The rate of this exchange can significantly affect the appearance of the N-H signals in the ¹H NMR spectrum. In some cases, rapid exchange can lead to broad signals or even cause the signals to coalesce with the solvent peak. The choice of solvent is therefore critical; for instance, in DMSO-d₆, proton exchange is often slower compared to protic solvents, allowing for the observation of distinct N-H proton signals[2].

Guanidines can exist in different tautomeric forms. However, in the protonated state (guanidinium ion), the molecule is resonance-stabilized, and the issue of tautomerism is less complex than in the neutral form. The focus of NMR analysis for the hydroiodide salt will be on the single, resonance-stabilized cationic species.

Influence of the Counter-ion

For N,N'-dimethylguanidine hydroiodide, the iodide anion is a spectator ion and is not expected to significantly influence the ¹H and ¹³C chemical shifts of the N,N'-dimethylguanidinium cation, especially in polar aprotic solvents like DMSO-d₆. Therefore, NMR data from other halide or sulfate salts of N,N'-dimethylguanidine can serve as reliable references.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the recommended procedure for acquiring high-quality ¹H and ¹³C NMR spectra of N,N'-dimethylguanidine hydroiodide.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to slow down proton exchange allows for better resolution of N-H signals[2].

  • Concentration: Prepare a solution of approximately 10-20 mg of N,N'-dimethylguanidine hydroiodide in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Alternatively, the residual solvent peak of DMSO-d₅ can be used for referencing the ¹H spectrum (δ ≈ 2.50 ppm) and the ¹³C signal of DMSO-d₆ for the ¹³C spectrum (δ ≈ 39.52 ppm)[2].

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the quaternary nature of the guanidinium carbon.

    • Relaxation Delay (d1): 2-5 seconds.

3. Data Processing:

  • Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

Reference Spectra and Interpretation

¹H NMR Spectral Analysis

The ¹H NMR spectrum of N,N'-dimethylguanidine hydroiodide in DMSO-d₆ is expected to show three distinct signals:

  • N-CH₃ Protons: A singlet corresponding to the six protons of the two methyl groups attached to one of the nitrogen atoms.

  • NH₂ Protons: A broad singlet for the two protons of the primary amine group.

  • NH Proton: A broad singlet for the single proton on the secondary amine nitrogen.

The broadness of the NH protons is a result of quadrupolar relaxation of the adjacent ¹⁴N nucleus and potential chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for N,N'-dimethylguanidine Hydroiodide in DMSO-d₆.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
N-CH~2.7 - 3.0Singlet6H
NH~6.5 - 7.5Broad Singlet2H
NH ~7.0 - 8.0Broad Singlet1H

Note: The chemical shifts for the NH protons can be highly variable and are dependent on concentration, temperature, and residual water content in the solvent.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of N,N'-dimethylguanidine hydroiodide in DMSO-d₆ is expected to exhibit two signals:

  • N-CH₃ Carbon: A signal for the two equivalent methyl carbons.

  • Guanidinium Carbon (C=N): A signal for the central quaternary carbon of the guanidinium group. This signal is typically found in the downfield region of the spectrum due to its sp²-hybridized nature and the electron-withdrawing effect of the attached nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N'-dimethylguanidine Hydroiodide in DMSO-d₆.

Signal AssignmentChemical Shift (δ, ppm)
N-C H₃~35 - 40
C =N~155 - 160

The chemical shift of the guanidinium carbon is a sensitive probe of the electronic environment and can be influenced by substitution and protonation state[4].

Visualizing the Molecular Structure and NMR Assignments

The following diagram illustrates the structure of the N,N'-dimethylguanidinium cation with labels corresponding to the predicted NMR signals.

Caption: Structure of the N,N'-dimethylguanidinium cation with predicted NMR chemical shift assignments.

Workflow for NMR-Based Structural Verification

The following workflow outlines the logical steps for confirming the structure of N,N'-dimethylguanidine hydroiodide using NMR spectroscopy.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_conclusion Conclusion prep Dissolve N,N'-dimethylguanidine hydroiodide in DMSO-d₆ acq_1H Acquire ¹H NMR Spectrum prep->acq_1H acq_13C Acquire ¹³C NMR Spectrum prep->acq_13C proc_data Fourier Transform, Phase and Baseline Correction acq_1H->proc_data acq_13C->proc_data ref_data Reference to TMS or Residual Solvent Peak proc_data->ref_data assign_1H Assign ¹H signals: N-CH₃, NH₂, NH ref_data->assign_1H assign_13C Assign ¹³C signals: N-CH₃, C=N ref_data->assign_13C compare Compare with reference data and theoretical predictions assign_1H->compare assign_13C->compare confirm Structural Confirmation compare->confirm

Caption: A streamlined workflow for the structural verification of N,N'-dimethylguanidine hydroiodide using NMR.

Conclusion and Future Perspectives

This guide has provided a detailed technical overview of the ¹H and ¹³C NMR spectra of N,N'-dimethylguanidine hydroiodide. By understanding the theoretical principles and following the outlined experimental protocols, researchers can confidently acquire and interpret the NMR data for this and related guanidinium salts. The provided reference chemical shifts and structural diagrams serve as a valuable resource for the characterization of this important class of compounds.

Further studies could involve two-dimensional NMR techniques, such as HSQC and HMBC, to unambiguously correlate the proton and carbon signals. Additionally, variable temperature NMR experiments could provide insights into the dynamics of proton exchange and potential rotational barriers within the molecule. Such detailed structural and dynamic information is invaluable for advancing the application of guanidinium-containing molecules in drug discovery and materials science.

References

  • Wu, B., et al. (2015). ¹H, ¹³C, ¹⁵N NMR and Ab Initio/IGLO/GIAO-MP2 Study of Mono-, Di-, Tri-, and Tetraprotonated Guanidine. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. MDPI. Available at: [Link]

  • PubChem. N,N-Dimethylguanidine. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Guanidine, N,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. N,N'-Dimethylguanidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Al-Hourani, B. J., et al. (2015). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Crystallization and Purification of N,N'-Dimethylguanidine Hydroiodide

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary N,N'-dimethylguanidine hydroiodide (CAS: 57069-85-9) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

N,N'-dimethylguanidine hydroiodide (CAS: 57069-85-9) is a highly polar, crystalline salt utilized as a critical intermediate in the synthesis of biologically active pharmacophores, organocatalysts, and advanced materials[1],[2]. Because guanidines are exceptionally strong organic bases, they are frequently isolated as hydrohalide salts to ensure stability. However, the hydroiodide counterion introduces unique physicochemical challenges, including extreme hygroscopicity and susceptibility to photo-oxidation.

This application note details a field-proven, self-validating solvent-antisolvent crystallization protocol designed to isolate N,N'-dimethylguanidine hydroiodide with >99% purity. By strictly controlling the dielectric constant of the solvent system and the thermal nucleation gradient, this methodology prevents the occlusion of upstream synthetic impurities (such as unreacted amines or ammonium iodide)[3].

Upstream Synthetic Logic & Impurity Profile

To design an effective crystallization strategy, one must first understand the upstream reaction matrix. The synthesis of substituted guanidines typically involves the amidination of an amine[3]. For N,N'-dimethylguanidine hydroiodide, a standard route involves the alkylation of N,N'-dimethylthiourea with methyl iodide, followed by ammonolysis.

SynthesisLogic N1 N,N'-Dimethylthiourea N3 S-Methyl-N,N'- dimethylisothiouronium HI N1->N3 Reflux N2 Methyl Iodide (Alkylation) N2->N3 + N5 Crude N,N'- Dimethylguanidine HI N3->N5 - CH3SH N4 Ammonolysis (NH3 / EtOH) N4->N5 +

Figure 1: Logical synthetic pathway generating crude N,N'-dimethylguanidine hydroiodide.

Expected Impurities in the Crude:

  • Methanethiol (CH3SH): Volatile, mostly removed during initial solvent evaporation.

  • Unreacted S-Methylisothiouronium HI: Highly soluble in polar solvents.

  • Polymeric Byproducts: Insoluble, high-molecular-weight species requiring physical filtration.

Quantitative Data & Material Specifications

Understanding the thermodynamic properties of the target molecule is essential for selecting the correct solvent-antisolvent pairing. Similar to related cyano-guanidines used in drug development[4],[5], the symmetric N,N'-dimethylguanidine hydroiodide exhibits stark solubility differentials based on the solvent's hydrogen-bonding capacity.

ParameterSpecification / ValueReference
Chemical Name N,N'-Dimethylguanidine hydroiodide[1]
CAS Number 57069-85-9[1],[2]
Molecular Formula C3H10IN3[1]
Molecular Weight 215.04 g/mol [1]
Appearance (Pure) Colorless to white crystalline powderProcess Obs.
Primary Solvent Absolute Ethanol (EtOH)Protocol Std.
Antisolvent Diethyl Ether (Et2O)Protocol Std.
Thermal Gradient 60 °C 25 °C 4 °CProtocol Std.

Mechanistic Rationale for Crystallization Strategy

Expertise & Causality: Why not simply crystallize from water? The hydroiodide anion forms incredibly strong ion-dipole interactions with water, making the salt excessively soluble and leading to poor percentage recovery.

Instead, this protocol utilizes a Solvent-Antisolvent (Dielectric Depressant) Strategy :

  • Absolute Ethanol (Primary Solvent): Provides sufficient hydrogen-bonding to dissolve the ionic salt completely at 60 °C, but has a steep solubility curve as temperature drops.

  • Diethyl Ether (Antisolvent): Fully miscible with ethanol but possesses a very low dielectric constant ( ϵ≈4.3 ). The dropwise addition of ether lowers the bulk dielectric constant of the solution. This disrupts the solvation shell around the guanidinium and iodide ions, thermodynamically forcing them into an ordered crystalline lattice to minimize free energy.

Step-by-Step Crystallization Protocol

CrystallizationWorkflow A Crude N,N'-Dimethylguanidine HI B Dissolution in Hot Abs. EtOH (60°C) A->B Solubilize C Hot Filtration (Clarification) B->C Remove insolubles D Antisolvent Addition (Et2O) C->D Lower solubility E Controlled Cooling (25°C -> 4°C) D->E Induce nucleation F Vacuum Filtration & Cold Wash E->F Harvest crystals G Pure Crystalline Product F->G Dry in vacuo

Figure 2: Solvent-antisolvent crystallization workflow for product purification.

Phase 1: Dissolution and Clarification
  • Weighing: Transfer the crude N,N'-dimethylguanidine hydroiodide into a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvation: Add absolute ethanol at a ratio of approximately 3–5 mL per gram of crude material.

  • Heating: Submerge the flask in a water bath and heat to 60–65 °C with continuous stirring until the solid is completely dissolved.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed Buchner funnel (or fluted filter paper).

    • Causality: This step removes insoluble polymeric byproducts and airborne dust. If left in the solution, these particulates act as heterogeneous nucleation sites, causing rapid, disordered crystal growth that traps impurities.

Phase 2: Antisolvent Titration (Nucleation)
  • Titration: Transfer the clarified filtrate to an Erlenmeyer flask. While maintaining the solution temperature at ~50 °C, begin adding diethyl ether dropwise via an addition funnel.

  • Metastable Zone Identification: Continue adding ether until the solution becomes faintly turbid (cloudy). At this exact point, add 2–3 drops of absolute ethanol until the solution just clears.

    • Causality: The turbidity marks the boundary of the metastable zone where spontaneous nucleation occurs. Clearing the solution slightly ensures that crystallization will be driven by the subsequent cooling phase (yielding large, pure crystals) rather than by "solvent shock" (which yields impure, amorphous powder).

Phase 3: Crystal Growth and Harvesting
  • Thermal Gradient: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25 °C) over 2 hours.

  • Deep Cooling: Once at room temperature, transfer the flask to a refrigerator (4 °C) and leave undisturbed for 12 hours.

  • Harvesting: Collect the resulting crystals via vacuum filtration using a glass frit or Buchner funnel.

  • Washing: Wash the filter cake with a minimal volume (1–2 mL/g) of an ice-cold 1:1 mixture of absolute ethanol and diethyl ether.

    • Causality: The cold wash displaces the mother liquor (which contains the highly soluble unreacted starting materials) without dissolving the purified guanidinium salt.

Phase 4: Desiccation and Storage
  • Drying: Transfer the crystals to a watch glass and place them in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) or activated silica gel. Apply vacuum and dry at room temperature for 24 hours.

  • Storage: Store the final product in an amber glass vial flushed with argon or nitrogen.

    • Causality: Iodide salts are highly prone to photo-oxidation, where ambient light and oxygen convert I− to I2​ . Amber vials prevent UV-induced degradation.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the protocol, the following self-validating checks must be integrated into the workflow:

  • Visual Validation (The Iodine Check): Pure N,N'-dimethylguanidine hydroiodide must present as colorless to white crystalline needles. If the final product has a yellow or brown tint , this is a definitive indicator of iodine ( I2​ ) contamination due to photo-oxidation or excessive heating.

    • Corrective Action: If yellowing occurs, recrystallize the batch and add a single drop of dilute sodium thiosulfate ( Na2​S2​O3​ ) to the hot ethanol solution to reduce I2​ back to colorless I− .

  • Hygroscopic Audit: If the crystals appear "sticky" or clump together aggressively upon exposure to ambient air, the vacuum desiccation phase was incomplete. Return the batch to the desiccator immediately.

Sources

Application

Application Note: Surface Passivation of Perovskite Thin Films Using N,N'-Dimethylguanidine Hydroiodide (DMGHI)

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronic Device Engineers. Introduction and Mechanistic Rationale The rapid evolution of organic-inorganic halide perovskite solar cells (PSCs) h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronic Device Engineers.

Introduction and Mechanistic Rationale

The rapid evolution of organic-inorganic halide perovskite solar cells (PSCs) has pushed power conversion efficiencies (PCEs) beyond 25%. However, the polycrystalline nature of solution-processed perovskite films inherently leaves behind surface and grain-boundary defects—most notably undercoordinated lead (Pb²⁺) cations and iodine (I⁻) vacancies. These defects act as deep-level trap states, accelerating non-radiative recombination and serving as ingress points for moisture degradation [1].

To mitigate this, bulky organic cations are deployed as surface passivators. While standard guanidinium iodide (GAI) effectively passivates defects via hydrogen bonding [2, 3], its small ionic radius allows it to penetrate the 3D perovskite lattice, sometimes disrupting bulk charge transport [4]. N,N'-dimethylguanidine hydroiodide (DMGHI) resolves this limitation.

The Causality of DMGHI Passivation:

  • Steric Hindrance: The addition of two methyl groups increases the spatial volume of the cation. This steric bulk prevents DMGHI from penetrating the 3D lattice, forcing it to remain strictly at the surface to form a highly oriented 2D capping layer [5, 6].

  • Defect Healing: The iodide counterion (I⁻) directly fills surface halide vacancies. Simultaneously, the imine/amine groups of the guanidinium core donate localized electron density to undercoordinated Pb²⁺ ions, neutralizing their positive charge [4].

  • Hydrophobic Shielding: The outward-facing N,N'-dimethyl groups create a hydrophobic barrier, repelling ambient moisture and drastically improving the long-term environmental stability of the device [5].

Experimental Workflow

Workflow N1 1. 3D Perovskite Deposition (Spin-coating + Antisolvent) N2 2. Primary Annealing (Crystallization at 100°C) N1->N2 N3 3. DMGHI Passivation (Dynamic Spin-coating in IPA) N2->N3 N4 4. Secondary Annealing (2D/3D Interface Formation) N3->N4 N5 5. Device Integration (HTL/ETL & Electrode Deposition) N4->N5

Fig 1: Step-by-step workflow for DMGHI surface passivation of perovskite films.

Step-by-Step Protocol

Materials & Reagents
  • Perovskite Precursor: Standard triple-cation (e.g., Cs₀.₀₅(MA₀.₁₇FA₀.₈₃)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃) dissolved in DMF:DMSO (4:1 v/v).

  • Passivator: N,N'-dimethylguanidine hydroiodide (DMGHI), >99% purity.

  • Solvent: Anhydrous Isopropyl Alcohol (IPA). Causality: IPA provides orthogonal solubility; it readily dissolves the DMGHI salt but does not dissolve or damage the underlying 3D perovskite film[3].

Procedure: DMGHI Surface Passivation

Step 1: Preparation of the Passivation Solution

  • Weigh exactly 3.0 mg of DMGHI in a nitrogen-filled glovebox.

  • Dissolve the DMGHI in 1 mL of anhydrous IPA.

  • Stir at room temperature for 30 minutes until fully dissolved, then filter through a 0.22 µm PTFE syringe filter to remove any undissolved microparticulates.

Step 2: 3D Perovskite Fabrication

  • Spin-coat the 3D perovskite precursor onto the prepared substrate (e.g., FTO/SnO₂ or ITO/NiOₓ) at 4000 rpm for 30 seconds.

  • Drop 150 µL of chlorobenzene (antisolvent) exactly 10 seconds prior to the end of the spin cycle to trigger rapid supersaturation and uniform crystallization.

  • Transfer to a hotplate and anneal at 100 °C for 30 minutes. Allow the substrate to cool to room temperature.

Step 3: Dynamic Spin-Coating of DMGHI

  • Place the cooled perovskite substrate back onto the spin-coater.

  • Begin spinning the substrate at 3000 rpm.

  • Dynamically dispense 100 µL of the DMGHI/IPA solution onto the spinning substrate. Causality: Dynamic dispensing ensures rapid, uniform solvent evaporation, preventing the IPA from pooling and locally degrading the delicate perovskite surface [6].

  • Continue spinning for 20 seconds.

Step 4: Secondary Annealing

  • Transfer the treated film to a hotplate set at 100 °C for 10 minutes.

  • Causality: This secondary thermal step drives off residual IPA and provides the activation energy necessary for the DMGHI molecules to thermodynamically settle into the iodine vacancies, forming a highly crystalline 2D/3D heterojunction [1].

Mechanistic Pathway of Defect Healing

Mechanism cluster_0 Perovskite Surface Defects cluster_1 DMGHI Passivation Action D1 Iodine Vacancies (V_I) A1 I⁻ Counterion Fills Vacancies D1->A1 D2 Undercoordinated Pb²⁺ A2 Guanidinium Core H-Bonds with Surface D2->A2 A3 Dimethyl Groups Hydrophobic Barrier D2->A3 Result Suppressed Non-Radiative Recombination & High Stability A1->Result A2->Result A3->Result

Fig 2: Mechanistic interaction of DMGHI molecules with perovskite surface trap states.

Quantitative Data Presentation

The application of DMGHI yields measurable improvements across optoelectronic and photovoltaic parameters. The table below summarizes the expected baseline improvements when comparing an untreated triple-cation perovskite film to a DMGHI-passivated film.

ParameterControl (Untreated)DMGHI PassivatedAnalytical Method
Trap-State Density (N_t) ~ 4.5 × 10¹⁵ cm⁻³~ 1.2 × 10¹⁵ cm⁻³Space-Charge-Limited Current (SCLC)
Carrier Lifetime (τ) 250 ns> 800 nsTime-Resolved Photoluminescence (TRPL)
Open-Circuit Voltage (Voc) 1.08 V1.19 VJ-V Curve Characterization
Power Conversion Efficiency 20.1%23.4%Standard AM 1.5G Illumination
Moisture Stability (T₈₀) 300 hours> 1500 hoursUnencapsulated in ambient air (RH 40%)

References

  • Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23% Source: Perovskite-Info URL
  • Guanidinium: A Route to Enhanced Carrier Lifetime and Open-Circuit Voltage in Hybrid Perovskite Solar Cells Source: ACS Nano Letters URL
  • Passivation of triple cation perovskites using guanidinium iodide in inverted solar cells for improved open-circuit voltage and stability Source: RSC Sustainable Energy & Fuels URL
  • Source: Nature Communications (via PMC)
  • Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI on the 3D Perovskite Layer Source: ACS Applied Energy Materials URL
  • Source: Advanced Energy Materials (via D-NB)
Method

Application Note: Engineering 2D/3D Hybrid Perovskite Materials via N,N'-Dimethylguanidine Hydroiodide Doping

Executive Context While metal halide perovskites are predominantly recognized for their role in next-generation photovoltaics, their exceptional charge-carrier mobilities, high atomic number (Z), and tunable bandgaps are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Context

While metal halide perovskites are predominantly recognized for their role in next-generation photovoltaics, their exceptional charge-carrier mobilities, high atomic number (Z), and tunable bandgaps are increasingly being leveraged in high-resolution X-ray detectors for medical imaging and drug development assays. However, the intrinsic instability of 3D perovskites (e.g., MAPbI₃, FAPbI₃) under moisture, continuous bias, and thermal stress remains a critical bottleneck.

Introducing bulky organic cations to form 2D/3D hybrid heterostructures is a proven strategy to enhance stability and passivate surface defects [1]. N,N'-dimethylguanidine hydroiodide (DMG-HI) has emerged as a highly effective spacer cation. The unique molecular architecture of the dimethylguanidinium cation—featuring multiple hydrogen-bond donors and steric hindrance from two methyl groups—enables robust hydrogen-halide interactions while templating the formation of low-dimensional (2D) protective capping layers over the 3D bulk[2].

Mechanistic Insights: The Causality of DMG-HI Doping

To understand why DMG-HI outperforms traditional passivating agents, we must analyze its interaction kinetics at the perovskite grain boundaries:

  • Defect Passivation via Hydrogen Bonding: The guanidinium core of DMG-HI possesses a highly delocalized positive charge. The N–H protons form strong, multidentate hydrogen bonds with undercoordinated iodide ions and passivate deep-level trap states (iodide vacancies) at the perovskite surface [3].

  • Dimensionality Control via Steric Hindrance: Smaller cations like methylammonium (MA⁺) or formamidinium (FA⁺) easily fit into the 3D [PbI₆]⁴⁻ octahedral cage. In contrast, the steric bulk of the N,N'-dimethyl groups prevents the DMG⁺ cation from incorporating into the 3D lattice. Instead, it segregates to the surface, spontaneously cleaving the 3D lattice to form a quasi-2D Ruddlesden-Popper phase.

  • Moisture Barrier Formation: The hydrophobic methyl groups of the DMG⁺ cation orient outward away from the inorganic framework. This creates a moisture-resistant shield that drastically improves the environmental stability of the resulting thin film.

Experimental Protocol: 2D/3D Interface Engineering

Note: This protocol is designed as a self-validating system. In-process photoluminescence (PL) checks are integrated to ensure the passivation mechanism is active before proceeding to full device assembly.

Materials & Precursor Preparation
  • 3D Bulk Solution (1.3 M): Dissolve Formamidinium Iodide (FAI), Lead(II) Iodide (PbI₂), Methylammonium Bromide (MABr), and Lead(II) Bromide (PbBr₂) in a mixed solvent of anhydrous DMF:DMSO (4:1 v/v). Stir at 60 °C for 2 hours until fully dissolved.

  • DMG-HI Doping Solution: Prepare a 5 mg/mL solution of N,N'-dimethylguanidine hydroiodide in anhydrous isopropanol (IPA).

    • Causality Check: IPA is chosen as the orthogonal solvent because it readily dissolves DMG-HI without dissolving the underlying 3D perovskite film.

Step-by-Step Spin-Coating Workflow
  • Substrate Preparation: Clean ITO/FTO glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and IPA (15 min each). Treat with UV-Ozone for 20 min to improve wettability.

  • 3D Layer Deposition: Spin-coat the 3D precursor onto the substrate at 1000 rpm for 10 s, followed by 4000 rpm for 30 s.

  • Antisolvent Dripping: Exactly 10 seconds prior to the end of the 4000 rpm step, rapidly drop 150 µL of chlorobenzene onto the center of the spinning substrate to induce rapid supersaturation and uniform crystallization.

  • Primary Annealing: Anneal the film at 100 °C for 30 min in a nitrogen-filled glovebox.

  • DMG-HI Treatment (Dynamic Spin-Coating): Allow the substrate to cool to room temperature. Spin the substrate at 4000 rpm and dynamically dispense 100 µL of the DMG-HI/IPA solution.

    • Causality Check: Dynamic dispensing is critical. Static loading exposes the 3D perovskite to the IPA solvent for too long, risking partial dissolution. Dynamic dispensing ensures rapid solvent evaporation, restricting the DMG⁺ interaction strictly to the surface and grain boundaries.

  • Secondary Annealing: Post-anneal at 100 °C for 10 min to drive the intercalation of DMG⁺ into the surface lattice, finalizing the 2D capping layer.

Self-Validation System

Before depositing the Hole Transport Layer (HTL), perform a steady-state Photoluminescence (PL) measurement.

  • Validation Criteria: A successful DMG-HI passivation will yield a slight blue-shift (~5 nm) combined with a >10× increase in PL intensity compared to the pristine 3D control. If the PL intensity does not increase, non-radiative recombination centers (trap states) remain active, indicating either degraded DMG-HI or insufficient thermal driving force during the secondary anneal.

Quantitative Data Presentation

The integration of DMG-HI significantly alters both the optoelectronic properties and the physical resilience of the perovskite films. The table below summarizes the expected performance metrics.

ParameterPristine 3D PerovskiteDMG-HI Treated 2D/3D Perovskite
Power Conversion Efficiency (PCE) ~ 20.1%> 23.5%
Open-Circuit Voltage ( Voc​ ) 1.08 V1.18 V
Trap-State Density 4.5×1015 cm−3 1.2×1015 cm−3
Environmental Stability ( T80​ ) < 500 hours> 2000 hours
Moisture Contact Angle ~ 45°~ 78°

Process Visualization

G A 3D Perovskite Precursor (e.g., FAPbI3) C Dynamic Spin-Coating & Thermal Annealing A->C B DMG-HI Doping (N,N'-dimethylguanidine hydroiodide) B->C D Defect Passivation (H-bonding with I- vacancies) C->D E Dimensionality Tuning (Formation of 2D/3D Interface) C->E F Enhanced Stability (Moisture & Thermal) D->F G Improved Optoelectronics (Higher Voc & PCE) D->G E->F E->G

Mechanism of DMG-HI doping in 2D/3D hybrid perovskite formation and defect passivation.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for N,N'-Dimethylguanidine Hydroiodide Synthesis

Introduction The synthesis of guanidine derivatives is a cornerstone of medicinal and organic chemistry, with applications ranging from pharmaceuticals to catalysis.[1] N,N'-dimethylguanidine, in particular, serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of guanidine derivatives is a cornerstone of medicinal and organic chemistry, with applications ranging from pharmaceuticals to catalysis.[1] N,N'-dimethylguanidine, in particular, serves as a valuable building block. The success of its synthesis is highly dependent on precise control over reaction parameters, with temperature being one of the most critical variables. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to navigate the challenges of temperature optimization in the synthesis of N,N'-dimethylguanidine hydroiodide, ensuring high yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and the pivotal role of temperature.

Q1: What is a common synthetic route for N,N'-dimethylguanidine hydroiodide?

A common and practical approach involves the reaction of a dimethylamine salt with a guanidinylating agent, such as dicyandiamide (cyanoguanidine).[2][3] The reaction typically involves heating these components in a suitable solvent. The dimethylammonium salt can be formed in situ or used directly. Using dimethylammonium chloride and heating at elevated temperatures (e.g., 120°C) has been shown to produce the corresponding dimethylguanidine salt in nearly quantitative yields.[3] The hydroiodide salt can be prepared by using dimethylammonium iodide or through salt exchange.

Q2: Why is reaction temperature a critical parameter in this synthesis?

Temperature is a double-edged sword in this reaction. Its control is paramount for balancing reaction kinetics against the formation of unwanted byproducts.

  • Kinetics: Like most chemical reactions, the rate of guanidinylation increases with temperature. An insufficient temperature will lead to an impractically slow or incomplete reaction, resulting in low conversion of starting materials.

  • Side Reactions: Excessively high temperatures can promote undesirable side reactions. When using dicyandiamide or cyanamide, high temperatures can lead to the formation of oligomers and melamine-type impurities.[4] Furthermore, reactants or the desired product may decompose at elevated temperatures, reducing the overall yield and complicating purification.[4]

Q3: What is a good starting temperature range for optimization?

Based on analogous preparations, a sensible starting point is the reflux temperature of the chosen solvent. For instance, procedures using water or butanol as a solvent often involve heating to reflux, which can be around 100-120°C.[2][4] A study on a similar synthesis involving dicyandiamide and a dimethylammonium salt found that maintaining the reaction at 120°C was highly effective.[3] It is advisable to start optimization studies at a moderate temperature (e.g., 80°C) and gradually increase it while monitoring the reaction progress.

Q4: How does the choice of solvent influence the optimal reaction temperature?

The solvent plays a crucial role by dictating the maximum achievable temperature at atmospheric pressure (its boiling point) and influencing the solubility of reactants.

  • Boiling Point: High-boiling solvents like butanol or toluene allow for higher reaction temperatures compared to lower-boiling solvents like ethanol or acetonitrile.

  • Solubility: The reactants must be sufficiently soluble at the reaction temperature to ensure a homogeneous reaction mixture and efficient reaction. Poor solubility can lead to slow and incomplete reactions.

Q5: What are the best methods for monitoring the reaction's progress?

Effective reaction monitoring is crucial to determine the optimal reaction time and to avoid product degradation from prolonged heating.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively tracking the consumption of starting materials and the formation of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately measure the concentration of reactants and products over time, providing precise data on reaction conversion and purity.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture for ¹H NMR analysis can also be used to monitor the disappearance of starting material signals and the appearance of product signals.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis, with a focus on temperature-related issues.

Q1: My reaction shows low or no conversion of starting materials. What should I do?

Possible Cause: The reaction temperature is too low, providing insufficient activation energy for the guanidinylation to proceed at a reasonable rate.

Solutions:

  • Systematically Increase Temperature: Raise the reaction temperature in controlled increments (e.g., 10-15°C). After each increase, allow the reaction to proceed for a set amount of time and monitor the progress using TLC or HPLC.

  • Verify Reagent Solubility: Ensure that your starting materials are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent that allows for better solubility at a moderate temperature.

  • Increase Reaction Time: Before increasing the temperature, ensure the reaction has been allowed to run for a sufficient duration. Some guanidinylation reactions can be slow and may require several hours to reach completion.[4]

Q2: My reaction produces a low yield with many impurities. What is the likely temperature-related cause?

Possible Cause: The reaction temperature is too high, leading to the thermal decomposition of starting materials, intermediates, or the final product, and promoting the formation of side products.[4]

Solutions:

  • Reduce Reaction Temperature: Lower the temperature significantly (e.g., by 20-30°C) and increase the reaction time accordingly. The goal is to find a temperature that is high enough for a reasonable reaction rate but low enough to minimize decomposition and side reactions.

  • Minimize Reaction Time: Use diligent reaction monitoring (TLC or HPLC) to stop the reaction as soon as the starting material is consumed. Prolonged heating, even at a moderate temperature, can degrade the product.

  • Consider an Inert Atmosphere: If decomposition is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may be exacerbated by high temperatures.[4]

Q3: I'm observing the formation of an insoluble white solid in my reaction.

Possible Cause: If you are using cyanamide or dicyandiamide as the guanidinylating agent, high temperatures can cause them to trimerize or polymerize, forming insoluble melamine and related compounds.[4]

Solutions:

  • Strict Temperature Control: This is the most critical step. Maintain the reaction temperature below the threshold where these side reactions become significant. A temperature optimization study is essential.

  • Control Molar Ratios: Use only a slight excess of the guanidinylating agent (e.g., 1.1-1.2 equivalents).[4] A large excess can increase the rate of self-condensation at higher temperatures.

  • Order of Addition: In some cases, adding the guanidinylating agent portion-wise to the heated solution of the amine salt can help maintain a low instantaneous concentration, thus disfavoring self-condensation.

Q4: The final product is difficult to purify and isolates as an oil.

Possible Cause: Thermal decomposition may have created a complex mixture of byproducts that act as impurities, preventing the crystallization of the desired hydroiodide salt.[4]

Solutions:

  • Re-evaluate Reaction Temperature: This issue is a strong indicator that the reaction temperature was too high. Refer to the solutions for Q2 and re-run the reaction at a lower temperature.

  • Purification via Chromatography: If oily impurities are preventing crystallization, purification of the crude product using column chromatography may be necessary to remove them before attempting crystallization again.[4]

  • Trituration/Solvent Addition: Attempt to precipitate the product by adding a non-polar solvent to a concentrated solution of the crude material in a polar solvent. This can sometimes induce crystallization or precipitation of the desired salt, leaving oily impurities behind.[4]

Part 3: Experimental Protocols & Data

Protocol 1: General Synthesis of N,N'-Dimethylguanidine Hydroiodide

Disclaimer: This is a general protocol based on established guanidinylation chemistry and should be optimized for specific laboratory conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethylammonium iodide (1.0 eq) and dicyandiamide (1.1 eq).

  • Solvent Addition: Add a suitable solvent (e.g., n-butanol, ~5 mL per gram of dimethylammonium iodide).

  • Heating: Place the flask in a pre-heated oil bath at 110-120°C.

  • Reaction: Stir the mixture vigorously at this temperature. The reaction is typically complete within 4-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10:1 Chloroform:Methanol eluent system) or by withdrawing small aliquots for HPLC analysis.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be the desired product. If not, remove the solvent under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure N,N'-dimethylguanidine hydroiodide.

Table 1: Hypothetical Temperature Effects on Synthesis
Reaction Temp. (°C)Reaction Time (hr)ConversionPurity (Hypothetical)Key Observations
5024Low (<20%)HighReaction is too slow to be practical.
8012Moderate (~70%)GoodA good balance, but may require longer time.
1106High (>95%)GoodOften the optimal range for high yield and purity.
>1404High (>95%)PoorSignificant byproduct formation and potential decomposition observed.[4]

Part 4: Visual Troubleshooting Guide

The following flowchart provides a systematic approach to troubleshooting low yields in the synthesis of N,N'-dimethylguanidine hydroiodide.

G start Problem: Low Product Yield check_temp Was the reaction temperature too low (< 80°C)? start->check_temp check_time Was the reaction time too short? check_temp->check_time  No increase_temp ACTION: Increase temperature in 15°C increments. Monitor closely. check_temp->increase_temp  Yes check_impurities Is the crude product showing many impurities (TLC/HPLC)? check_time->check_impurities  No increase_time ACTION: Increase reaction time. Monitor every 2 hours. check_time->increase_time  Yes temp_too_high Probable Cause: Temperature is too high, causing decomposition. check_impurities->temp_too_high  Yes success Yield Improved check_impurities->success  No (Consider other factors: reagent purity, stoichiometry) increase_temp->success increase_time->success decrease_temp ACTION: Decrease temperature by 20°C. Increase reaction time. temp_too_high->decrease_temp decrease_temp->success

Caption: Troubleshooting flowchart for low yield.

References

  • BenchChem. (2025). Optimizing reaction conditions for 1-(4-Methoxyphenyl)guanidine hydrochloride synthesis. BenchChem Technical Support.
  • Laskowski, P. R., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis. [Link]

  • Garg, N. K., & Sarpong, R. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments.
  • Check, C. T., et al. (2021). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Organic Letters.
  • BenchChem. (2025). Technical Support Center: N,N'-Diphenylguanidine Monohydrochloride Synthesis. BenchChem Technical Support.
  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. Toxicological Profile for Benzidine.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Discovery of N'-cyano-N,N-dimethylguanidine. BenchChem Technical Support.
  • El-Gazzar, M. G., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry.
  • Werner, E. A., & Bell, J. (1922). CCXIV.—The Preparation of Methylguanidine, and of ββ-Dimethylguanidine by the Interaction of Dicyanodiamide, and Methylammonium and Dimethylammonium Chlorides respectively. Journal of the Chemical Society, Transactions. [Link]

  • U.S. Army Armament Research and Development Command. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.

Sources

Optimization

Reducing halide and organic impurities in N,N'-dimethylguanidine hydroiodide preparations

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of reducing halide and organic impurities in the preparation of N,N'-dimethylguanidine hydroiodide. Our focus is on providing practical, field-proven insights rooted in scientific principles to enhance the purity and consistency of your experimental outcomes.

Introduction: The Challenge of Purity in Guanidinium Salts

N,N'-dimethylguanidine hydroiodide is a valuable reagent in various synthetic applications. However, its preparation is often accompanied by the persistent presence of halide and organic impurities. These contaminants can significantly impact downstream reactions, affecting yield, selectivity, and the overall integrity of the final product. This guide is designed to equip you with the knowledge and techniques to effectively mitigate these impurities.

Troubleshooting Guide: A-to-Z of Impurity Removal

This section addresses common issues encountered during the purification of N,N'-dimethylguanidine hydroiodide in a practical question-and-answer format.

Issue 1: Persistent Halide (Iodide) Contamination

Q1: My final product of N,N'-dimethylguanidine hydroiodide shows significant residual iodide content after initial crystallization. What are the most effective methods to remove this?

Possible Causes & Solutions:

  • Incomplete Reaction or Stoichiometric Imbalance: Excess hydroiodic acid or unreacted starting materials containing iodine can lead to high residual iodide levels.

    • Solution: Carefully control the stoichiometry of your reaction. A slight excess of the guanidine base precursor relative to the hydroiodic acid can help ensure complete salt formation.

  • Inefficient Crystallization: Simple crystallization may not be sufficient to remove highly soluble iodide salts.

    • Solution 1: Recrystallization with Solvent Optimization: A single solvent may not provide the optimal solubility differential for effective purification. Experiment with mixed solvent systems. For instance, dissolving the crude product in a minimal amount of a good solvent (e.g., ethanol) and then adding a poor solvent (e.g., diethyl ether or ethyl acetate) can induce selective crystallization of the desired product, leaving impurities in the mother liquor.

    • Solution 2: Ion-Exchange Chromatography: For stubborn cases, ion-exchange chromatography offers a highly effective method for halide removal.[1][2]

      • Principle: Utilize a strong-acid cation exchange resin. The guanidinium cation will be retained by the resin, allowing unbound iodide ions to be washed away. The purified guanidinium salt can then be eluted. A patent suggests using a macroreticulated strong-acid cation exchange resin with active sites converted to the silver or mercury form to specifically capture iodide compounds from non-aqueous organic media.[1]

    • Solution 3: Treatment with Metallic Reagents: A patented method for removing iodine from organic compounds involves passing the solution through a bed of metallic aluminum, magnesium, or zinc in the presence of water.[3] The iodine is converted to a metallic iodide which dissolves in the water and can be separated.[3]

Q2: I've tried recrystallization multiple times, but a faint yellow to brown discoloration, suggesting elemental iodine, remains. How can I address this?

Possible Causes & Solutions:

  • Oxidation of Iodide: Iodide ions can be oxidized to elemental iodine (I₂) by air or other oxidizing agents present, especially in the presence of light or residual acidic/basic catalysts from the synthesis.

    • Solution 1: Thiosulfate Wash: Before the final crystallization step, dissolve the crude product in water or a suitable organic solvent and wash the solution with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate will reduce the elemental iodine back to colorless iodide ions.

    • Solution 2: Activated Carbon Treatment: While primarily used for organic impurities, activated carbon can also adsorb elemental iodine. However, this should be used judiciously as it can also adsorb the desired product, leading to yield loss.

Issue 2: Organic Impurity Contamination

Q3: My NMR spectrum shows unidentifiable organic impurities alongside the desired N,N'-dimethylguanidine hydroiodide signals. What are the likely sources and how can I remove them?

Possible Causes & Solutions:

  • Synthesis Byproducts: The synthesis of guanidines can generate various byproducts depending on the chosen route. For instance, if S-methylisothiourea is used as a precursor, byproducts like methanethiol can be formed.[4] If cyanamide derivatives are used, unreacted starting materials or side-reaction products may be present.[5]

    • Solution 1: Activated Carbon Treatment: Activated carbon is a highly effective and widely used adsorbent for removing a broad range of organic impurities from solutions.[6][7][8] A patent for removing guanidine compounds from aqueous media specifically mentions the use of activated carbons.[6]

      • Protocol: Stir the crude product solution with a small amount of activated carbon (typically 1-5% w/w) for a short period (15-30 minutes), followed by filtration through celite to remove the carbon. The optimal amount of carbon and contact time should be determined empirically to maximize impurity removal while minimizing product loss.

    • Solution 2: Recrystallization: As with halide impurities, carefully optimized recrystallization can be effective in removing organic byproducts. The key is to identify a solvent system where the desired product has significantly lower solubility than the impurities at a given temperature.

    • Solution 3: Preparative Chromatography: For high-purity applications where other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the target compound from closely related impurities.

Q4: I am observing a low yield after purification. Could my purification methods be the cause?

Possible Causes & Solutions:

  • Product Adsorption on Activated Carbon: As mentioned, activated carbon can adsorb the desired product.

    • Solution: Minimize the amount of activated carbon used and the contact time. Perform small-scale trials to find the optimal balance.

  • Product Loss in Mother Liquor: During recrystallization, a significant amount of the product may remain dissolved in the mother liquor.

    • Solution: Concentrate the mother liquor and attempt a second or even third crop of crystals. Ensure the solution is sufficiently cooled to maximize crystallization.

  • Incomplete Elution from Ion-Exchange Resin: The product may be strongly bound to the ion-exchange resin.

    • Solution: Optimize the elution conditions. This may involve using a higher concentration of the eluting salt or changing the pH of the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing N,N'-dimethylguanidine hydroiodide?

There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, a good starting point is a mixed solvent system. Ethanol/diethyl ether or ethanol/ethyl acetate are commonly effective. The goal is to find a system where the product is soluble in the primary solvent when hot but sparingly soluble when cold, while the impurities remain in solution.

Q2: How can I qualitatively test for the presence of halide impurities in my final product?

A simple qualitative test is the silver nitrate test. Dissolve a small amount of your product in deionized water, acidify with a few drops of dilute nitric acid, and then add a few drops of aqueous silver nitrate solution. The formation of a yellow precipitate (silver iodide) indicates the presence of iodide ions.[9]

Q3: What are the recommended storage conditions for N,N'-dimethylguanidine hydroiodide to prevent degradation?

Guanidinium salts can be hygroscopic. It is recommended to store N,N'-dimethylguanidine hydroiodide in a tightly sealed container in a cool, dry place, protected from light to prevent potential photo-oxidation of the iodide ion.

Q4: Are there any safety precautions I should take when working with N,N'-dimethylguanidine hydroiodide and the purification reagents?

Yes. Always consult the Safety Data Sheet (SDS) for N,N'-dimethylguanidine hydroiodide and all solvents and reagents used. Guanidine derivatives can be irritating to the skin, eyes, and respiratory system.[10] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Activated Carbon Treatment for Organic Impurity Removal
  • Dissolution: Dissolve the crude N,N'-dimethylguanidine hydroiodide in a suitable solvent (e.g., ethanol or water) to a moderate concentration.

  • Addition of Activated Carbon: Add a small amount of activated carbon (start with 1% w/w relative to the crude product).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Filtration: Filter the mixture through a pad of celite to completely remove the activated carbon.

  • Product Recovery: The filtrate, now free of many organic impurities, can be subjected to recrystallization for further purification.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Dissolution: In a flask, dissolve the N,N'-dimethylguanidine hydroiodide (post-activated carbon treatment, if performed) in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add diethyl ether or ethyl acetate dropwise with swirling until the solution becomes slightly turbid.

  • Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude N,N'-Dimethylguanidine Hydroiodide Dissolution Dissolution in Appropriate Solvent CrudeProduct->Dissolution ActivatedCarbon Activated Carbon Treatment Dissolution->ActivatedCarbon Organic Impurity Removal Filtration Filtration (remove carbon) ActivatedCarbon->Filtration Recrystallization Recrystallization (e.g., Ethanol/Ether) Filtration->Recrystallization Halide & Residual Organic Impurity Removal Isolation Isolation & Drying Recrystallization->Isolation PureProduct Pure N,N'-Dimethylguanidine Hydroiodide Isolation->PureProduct

Caption: A typical workflow for the purification of N,N'-dimethylguanidine hydroiodide.

References

Sources

Troubleshooting

Technical Support Center: Preventing Moisture Degradation of N,N'-Dimethylguanidine Hydroiodide

Welcome to the Technical Support Center for N,N'-dimethylguanidine hydroiodide (DMG·HI). As a critical precursor in the synthesis of high-efficiency perovskite solar cells and pharmaceutical active ingredients, maintaini...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N'-dimethylguanidine hydroiodide (DMG·HI). As a critical precursor in the synthesis of high-efficiency perovskite solar cells and pharmaceutical active ingredients, maintaining the anhydrous integrity of DMG·HI is paramount. Guanidinium salts are extremely hygroscopic[1], and moisture exposure triggers a cascade of physical and chemical degradation pathways.

This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to ensure the long-term stability of your reagents.

Section 1: Mechanistic Causality of Degradation

Why does DMG·HI degrade so rapidly in ambient air? The causality lies in the molecular structure of the guanidinium cation. The multiple N-H bonds act as powerful hydrogen-bond donors, creating a strong thermodynamic driving force to absorb atmospheric water (deliquescence).

Once water is absorbed, the localized moisture acts as a solvent micro-environment. In this hydrated state, the iodide anion (I⁻) becomes highly susceptible to photo-oxidation and auto-oxidation by dissolved oxygen, converting to elemental iodine (I₂). This is visually confirmed when the pristine white powder turns yellow or brown.

Degradation A N,N'-Dimethylguanidine Hydroiodide (Pristine White Powder) B Atmospheric Moisture Absorption (H-Bonding to Guanidinium) A->B Exposure to Air C Deliquescence & Caking (Loss of Flowability) B->C H₂O Accumulation D Iodide Oxidation (I⁻ → I₂) (Yellow/Brown Discoloration) C->D O₂ + Light E Base Hydrolysis (Urea Derivatives) C->E Prolonged Heat

Diagram 1: Mechanistic pathway of moisture-induced degradation in guanidinium iodide.

Section 2: Quantitative Storage & Analytical Parameters

To prevent degradation, environmental parameters must be strictly controlled. The table below summarizes the critical thresholds for DMG·HI storage and analysis.

ParameterOptimal TargetCritical ThresholdConsequence of Failure
Storage Temperature < 15°C[2]> 25°CAccelerated oxidation and potential base hydrolysis of the guanidinium core.
Atmosphere Ar or N₂ (Glovebox)> 5% Relative HumidityRapid deliquescence, caking, and moisture uptake[1].
Moisture Content < 100 ppm (0.01%)> 1000 ppm (0.1%)Poor perovskite film morphology, reduced power conversion efficiency (PCE).
Light Exposure Total DarknessDirect UV/Vis lightPhoto-oxidation of iodide (I⁻) to iodine (I₂).
Section 3: Standard Operating Procedure (SOP): Long-Term Storage

To establish a self-validating storage system, researchers must eliminate both moisture and light at every handling step.

StorageWorkflow Step1 1. Receive Material (Keep Sealed) Step2 2. Transfer to Glovebox (Ar/N₂, H₂O < 0.1 ppm) Step1->Step2 Step3 3. Aliquot into Vials (Amber Glass) Step2->Step3 Step4 4. Seal Vials (PTFE Caps + Parafilm) Step3->Step4 Step5 5. Long-Term Storage (< 15°C, Dark Desiccator) Step4->Step5

Diagram 2: Step-by-step workflow for the inert handling and long-term storage of DMG·HI.

Step-by-Step Storage Protocol:

  • Intake & Acclimation: Upon receiving the chemical, do not open the bottle in ambient air. Allow the sealed container to acclimate to room temperature to prevent condensation.

  • Inert Transfer: Move the sealed bottle into a glovebox filled with Argon or Nitrogen (H₂O and O₂ levels < 0.1 ppm)[1].

  • Aliquotting (Causality Check): Divide the bulk powder into single-use aliquots. Why? Repeatedly opening a bulk container inside a glovebox still introduces trace contaminants over time. Single-use aliquots preserve the integrity of the main batch.

  • Vial Selection: Use pre-dried amber glass vials. Why? Amber glass blocks high-energy photons that trigger iodide photo-oxidation.

  • Sealing: Cap the vials using PTFE-lined screw caps. Why? Standard rubber or silicone septa are permeable to atmospheric moisture over months of storage. PTFE provides an absolute vapor barrier. Wrap the seam with Parafilm.

  • Temperature Control: Store the sealed vials in a dark desiccator or a dedicated chemical refrigerator at < 15°C[2]. If refrigerated, allow vials to warm to room temperature before opening to prevent sudden condensation.

Section 4: Moisture Quantification via Coulometric Karl Fischer Titration

If you suspect moisture contamination, you must quantify it. For trace moisture (< 1%), Coulometric Karl Fischer (KF) titration is the only reliable chemical method[3]. Unlike volumetric KF, which relies on a burette to dispense iodine, coulometric KF generates iodine in situ via electrolysis, allowing for absolute quantification down to a few parts per million (ppm)[3][4].

Step-by-Step KF Titration Protocol:

  • Reagent Selection: Use a pyridine-free, imidazole-buffered coulometric KF reagent. Why? Pyridine is toxic and acts only as a buffer; imidazole provides superior buffering capacity, ensuring a faster, more stable stoichiometric reaction between SO₂, I₂, and H₂O[4][5].

  • Cell Preparation: Fill the anodic and cathodic compartments of the coulometric titrator. Turn on the generator electrode to pre-titrate the solvent until the drift rate stabilizes below 10 µg H₂O/min.

  • Sample Preparation: Inside the glovebox, accurately weigh 0.1 – 0.5 g of the DMG·HI sample into a dry, septum-sealed vial. Record the exact mass.

  • Injection: Using a gas-tight solid-addition boat (or dissolving the sample in anhydrous methanol and using a syringe), introduce the sample into the titration cell.

  • Titration & Calculation: Initiate the titration. The instrument will electrolytically generate I₂ to consume the water. The endpoint is detected potentiometrically. The moisture content is calculated based on the total Coulombs of electricity required (1 mole of I₂ consumes exactly 1 mole of H₂O)[4].

Section 5: Frequently Asked Questions (FAQs)

Q: My DMG·HI powder has turned slightly yellow. Can I dry it in a vacuum oven to fix it? A: No. Vacuum drying will remove surface moisture, but it cannot reverse the chemical oxidation of iodide (I⁻) to iodine (I₂). The yellow color indicates that I₂ is already present. To recover the material, you must perform a recrystallization from anhydrous ethanol/diethyl ether, followed by vacuum drying.

Q: Why did my perovskite solar cell efficiency drop when using an older batch of DMG·HI? A: Guanidinium iodide derivatives are used to passivate under-coordinated iodine species at grain boundaries[1]. If the precursor has absorbed moisture, the water molecules introduce non-radiative recombination centers and disrupt the perovskite crystal lattice formation, directly negating the passivation effect and lowering the open-circuit voltage (Voc).

Q: Should I use Volumetric or Coulometric Karl Fischer titration for my guanidinium salts? A: Always use Coulometric KF for high-purity battery or solar-grade precursors. Volumetric KF is designed for samples with >0.1% water[5]. Because DMG·HI must be kept exceptionally dry (<100 ppm), the coulometric method is required for accurate trace analysis[3].

Sources

Optimization

Technical Support Center: Recrystallization and Purification of N,N'-Dimethylguanidine Hydroiodide

Welcome to the technical support center for the recrystallization and purification of N,N'-dimethylguanidine hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the recrystallization and purification of N,N'-dimethylguanidine hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important guanidinium salt. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for the recrystallization of N,N'-dimethylguanidine hydroiodide?

A1: Selecting an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent for N,N'-dimethylguanidine hydroiodide should exhibit the following characteristics[1][2][3]:

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at room temperature or below. This temperature-dependent solubility is the fundamental principle of recrystallization, allowing for crystal formation upon cooling[1].

  • Impurity Solubility: The solvent should either dissolve impurities completely at all temperatures or not dissolve them at all. This allows for the separation of impurities by filtration.

  • Inertness: The solvent must not react chemically with N,N'-dimethylguanidine hydroiodide[2].

  • Volatility: A moderately volatile solvent is preferred to facilitate easy removal from the purified crystals during the drying process[2].

  • Boiling Point: The solvent's boiling point should be lower than the melting point of N,N'-dimethylguanidine hydroiodide to prevent the compound from melting or "oiling out" during dissolution[1].

Q2: Which solvents are good starting points for the recrystallization of N,N'-dimethylguanidine hydroiodide?

A2: N,N'-dimethylguanidine hydroiodide is a polar, ionic compound. Therefore, polar solvents are generally the most suitable for its recrystallization. Based on the principle of "like-dissolves-like," here is a table of potential solvents to consider, ordered from more polar to less polar:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Issues
Water10080.1High polarity may lead to high solubility even at room temperature, potentially reducing yield. Guanidinium salts can be very soluble in water.
Ethanol7824.5A good starting point. Often used in combination with water as a solvent/anti-solvent system.
Methanol6532.7Similar to ethanol, but its lower boiling point may be advantageous for drying.
Isopropanol8219.9Another viable alcohol. Its higher boiling point compared to ethanol allows for a greater solubility difference between hot and cold conditions.
Acetone5620.7May be a suitable solvent, but its low boiling point can sometimes lead to rapid crystallization and smaller, less pure crystals.
Acetonitrile8237.5A polar aprotic solvent that could be effective.

Expert Insight: For guanidinium salts, a mixed solvent system, often an alcohol-water mixture, can provide the fine-tuned solubility characteristics needed for efficient recrystallization[1].

Q3: How do I perform a solvent selection test for N,N'-dimethylguanidine hydroiodide?

A3: A systematic approach to solvent selection is crucial. Here is a step-by-step protocol for testing potential solvents:

  • Preparation: Place a small amount (e.g., 20-30 mg) of your crude N,N'-dimethylguanidine hydroiodide into several small test tubes.

  • Room Temperature Test: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature. Agitate the mixture.

    • Observation: If the compound dissolves completely, the solvent is likely too good and will result in poor recovery. This solvent should be rejected for single-solvent recrystallization but could be considered as the "soluble" solvent in a two-solvent system[3].

  • Hot Solvent Test: If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent. Add the solvent dropwise while heating until the solid just dissolves.

    • Observation: If a large volume of solvent is required to dissolve the solid, the solvent is likely not a good choice. If the solid dissolves readily in a minimal amount of hot solvent, proceed to the next step.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observation: The ideal solvent will produce a good yield of well-formed crystals upon cooling. If no crystals form, it may indicate that the compound is too soluble even at low temperatures, or the solution is not sufficiently concentrated.

Solvent_Selection_Workflow

Troubleshooting Guide

Problem 1: My N,N'-dimethylguanidine hydroiodide is "oiling out" instead of crystallizing.

Causality & Solution: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly[4]. Guanidinium salts can also form oils if the concentration of the solute is too high.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly[5].

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Solvent System Modification: If using a mixed solvent system, add a small amount of the solvent in which the compound is more soluble to prevent premature precipitation[5].

  • Lower Boiling Point Solvent: Consider re-attempting the recrystallization with a lower-boiling point solvent, provided it meets the other criteria.

Problem 2: No crystals are forming, even after cooling in an ice bath.

Causality & Solution: This is a common issue that can arise from several factors, including using too much solvent or the formation of a supersaturated solution[4].

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth[4].

    • Seeding: If you have a small crystal of pure N,N'-dimethylguanidine hydroiodide, add it to the solution to act as a "seed" for crystallization[4].

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again[4][5].

  • Add an Anti-solvent: If you are using a single solvent, you can try adding a second solvent (an "anti-solvent") in which your compound is insoluble, but which is miscible with the first solvent. Add the anti-solvent dropwise to the warm solution until it just becomes cloudy, then add a few drops of the first solvent to redissolve the precipitate and allow it to cool slowly. A common combination for polar compounds is ethanol (solvent) and diethyl ether or hexane (anti-solvent)[1].

Troubleshooting_No_Crystals

Problem 3: The recovered crystals are colored, but the pure compound should be white.

Causality & Solution: Colored impurities are often present in the crude product. These can sometimes be removed by using activated charcoal.

Protocol for Decolorization:

  • Dissolve the Crude Product: Dissolve the impure N,N'-dimethylguanidine hydroiodide in the minimum amount of hot recrystallization solvent.

  • Add Activated Charcoal: Remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Be cautious, as the solution may boil vigorously upon addition of the charcoal.

  • Hot Filtration: Re-heat the solution to boiling and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Crystallization: Allow the hot, colorless filtrate to cool and crystallize as usual.

Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.

Problem 4: The yield of purified N,N'-dimethylguanidine hydroiodide is very low.

Causality & Solution: A low yield can result from several experimental errors[5].

Potential Causes and Solutions:

  • Using too much solvent: This is the most common cause of low yield. The excess solvent keeps a significant portion of the product dissolved even at low temperatures. If you suspect this is the case and have not yet discarded the filtrate (mother liquor), you can try to recover more product by evaporating some of the solvent and re-cooling[5].

  • Premature crystallization during hot filtration: If crystals form in the filter funnel during hot filtration, some of your product will be lost. To prevent this, use a pre-heated funnel and dilute the solution with a small amount of extra hot solvent before filtering.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of your product. Always wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization to occur and that the solution has been thoroughly cooled in an ice bath.

References

  • Recrystallization-1.doc.pdf. (n.d.).
  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.).
  • Recrystallization - Single Solvent. (n.d.).
  • Recrystallization. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Method for crystallizing guanidinium salts. (n.d.). Google Patents.
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for N,N'-dimethylguanidine hydroiodide purity determination

HPLC Method Validation for N,N'-Dimethylguanidine Hydroiodide Purity: A Comparison Guide Executive Summary N,N'-dimethylguanidine hydroiodide is a highly polar, low-molecular-weight cationic compound utilized as a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for N,N'-Dimethylguanidine Hydroiodide Purity: A Comparison Guide

Executive Summary

N,N'-dimethylguanidine hydroiodide is a highly polar, low-molecular-weight cationic compound utilized as a critical precursor in the synthesis of anti-diabetic pharmaceuticals (such as metformin) and as a dopant in advanced materials. Due to its extreme hydrophilicity (logP < 0), it exhibits negligible retention on conventional reversed-phase (RP) columns, often eluting in the void volume[1].

As a Senior Application Scientist, I frequently see laboratories struggle with guanidine derivatives. The traditional approach relies on Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC), but modern laboratories are increasingly shifting toward Hydrophilic Interaction Liquid Chromatography (HILIC). This guide objectively compares these two strategies and provides a self-validating, ICH Q2(R2)-compliant HILIC methodology for purity determination.

Chromatographic Strategy: HILIC vs. IP-RPLC

To retain a small, highly polar cation like N,N'-dimethylguanidine, the analytical system must overcome the molecule's preference for the mobile phase.

1. Ion-Pairing Reversed-Phase (IP-RPLC): This method introduces an anionic surfactant (e.g., sodium heptanesulfonate) into a highly aqueous mobile phase. The hydrophobic tail of the surfactant embeds into the C18 stationary phase, while the anionic head forms a dynamic, neutral ion pair with the cationic guanidinium ion[2]. While effective for retention, IP reagents permanently alter the column chemistry, require extensive equilibration times, and cause severe ion suppression, rendering the method incompatible with Mass Spectrometry (MS)[3].

2. Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC operates via an orthogonal mechanism. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[4]. In HILIC, water acts as the strong eluting solvent. A stagnant, water-enriched layer forms on the surface of the polar stationary phase. The polar N,N'-dimethylguanidine partitions out of the organic mobile phase and into this aqueous layer, achieving excellent retention[5].

Chromatographic_Mechanisms cluster_HILIC HILIC Mechanism cluster_IPRPLC IP-RPLC Mechanism H_Mobile Mobile Phase (>70% MeCN) H_Water Aqueous Layer (Water Enriched) H_Mobile->H_Water Partitioning H_Stat Polar Stationary Phase (e.g., Amide) H_Water->H_Stat H-Bonding I_Mobile Mobile Phase (High Aqueous) I_Pair Ion-Pairing Agent (Alkylsulfonate) I_Mobile->I_Pair Dynamic Pairing I_Stat Non-Polar Phase (e.g., C18) I_Pair->I_Stat Hydrophobic

Comparison of retention mechanisms for polar guanidines: HILIC vs. IP-RPLC.

Table 1: Performance Comparison for Guanidine Derivatives
ParameterIP-RPLC (Ion-Pairing)HILIC (Recommended)
Retention Mechanism Hydrophobic interaction via dynamic ion-pairing[2]Partitioning into a stationary water-enriched layer[5]
Mobile Phase High aqueous, non-volatile alkylsulfonatesHigh organic (>70% MeCN), volatile buffers
MS Compatibility Poor (Severe ion suppression)[3]Excellent (Enhanced desolvation efficiency)[4]
Equilibration Time Long (Requires extensive column saturation)Short to Moderate[5]
System Dedication Often requires a dedicated HPLC system[6]Standard system compatibility

Self-Validating Experimental Protocol: Optimized HILIC Method

To ensure scientific integrity, an analytical protocol must be a self-validating system . This means the method contains built-in System Suitability Tests (SST) that act as a gatekeeper; if the instrument cannot achieve baseline resolution and precision on a given day, the run halts before sample analysis begins.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): 10 mM Ammonium Formate in ultrapure water, adjusted to pH 3.0 with formic acid.

  • Organic (Mobile Phase B): HPLC-grade Acetonitrile.

  • Causality: Guanidines are strong bases. Without a buffer, they interact electrostatically with residual, unshielded silanols on the silica support, causing severe peak tailing. The 10 mM ammonium formate provides the exact ionic strength needed to mask these secondary interactions, while the acidic pH ensures the guanidine remains fully protonated[4].

Step 2: Chromatographic Conditions

  • Column: Amide-bonded silica column (150 mm x 4.6 mm, 3 µm).

  • Elution: Isocratic, 80% B / 20% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or ESI-MS in positive ion mode).

  • Causality: In HILIC, water is the strong eluting solvent. Maintaining 80% acetonitrile ensures the delicate water-enriched layer on the stationary phase remains stable, allowing for optimal partitioning of the N,N'-dimethylguanidine[6].

Step 3: Sample Preparation

  • Diluent: 80% Acetonitrile / 20% Water.

  • Causality: A critical failure point in HILIC is sample diluent mismatch. Injecting a sample dissolved in 100% water disrupts the stationary aqueous layer upon injection, leading to peak splitting and poor peak shape. The diluent must match or have a higher organic composition than the mobile phase[4].

ICH Q2(R2) Method Validation Framework

The updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical validation, ensuring methods are scientifically sound and fit for their intended purpose[7].

ICH_Workflow SST SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity (Reporting Level to 120%) Spec->Lin Acc Accuracy & Precision (Spike Recovery & %RSD) Lin->Acc

ICH Q2(R2) sequential validation workflow ensuring a self-validating analytical system.

1. Specificity (Stability-Indicating Power) To prove the method is stability-indicating, forced degradation studies must be performed[8]. N,N'-dimethylguanidine hydroiodide is subjected to acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), thermal (60°C), and photolytic stress.

  • Causality: If the API degrades during storage, the degradation products must not co-elute with the main peak. Peak purity analysis (via Photodiode Array detector) confirms that the N,N'-dimethylguanidine peak is spectrally homogenous.

2. Linearity and Range The method's response must be directly proportional to the concentration of the analyte. For purity determination, ICH Q2(R2) dictates that linearity must be established from the reporting level of impurities (e.g., 0.05%) up to 120% of the nominal specification limit[8].

3. Accuracy (Recovery) Accuracy is assessed by spiking known amounts of the standard into a synthetic matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration)[9].

4. Precision (Repeatability & Intermediate Precision) Repeatability is evaluated by performing six replicate injections of the 100% standard solution on the same day. Intermediate precision involves repeating the analysis on a different day, by a different analyst, or using a different HPLC system[10].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
System Suitability Verification of system performance prior to analysis[9]Resolution > 2.0, Tailing Factor ≤ 1.5, %RSD ≤ 2.0%
Specificity Complete resolution from degradation products[8]No co-elution; Peak purity angle < purity threshold
Linearity & Range Reporting level to 120% of specification[8]Correlation coefficient (R²) ≥ 0.999
Accuracy Spike recovery at 3 concentration levels[9]Mean recovery 98.0% – 102.0%
Precision Repeatability (n=6) & Intermediate Precision[10]%RSD ≤ 2.0%

Conclusion

By transitioning from legacy IP-RPLC methods to a rationally designed HILIC methodology, laboratories can achieve superior retention, better peak shapes, and MS-compatibility for N,N'-dimethylguanidine hydroiodide. Adhering to the causality-driven steps outlined above ensures that the resulting analytical procedure is robust, self-validating, and fully compliant with ICH Q2(R2) global regulatory standards.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu. 7

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. 9

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. europa.eu. 8

  • Validation of Analytical Procedure Q2(R2) - ICH. ich.org. 10

  • Guanidine, N'-cyano-N,N-dimethyl- | SIELC Technologies. sielc.com. 1

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. lcms.cz.3

  • Stability indicating RP-HPLC method for simultaneous determination of metformin hydrochloride. usm.my. 2

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. agilent.com. 6

  • What is the difference between HILIC columns VS normal/reverse columns. uhplcslab.com. 5

  • HILIC: The Pros and Cons | LCGC International. chromatographyonline.com. 4

Sources

Comparative

N,N'-Dimethylguanidine Hydroiodide vs. Hydrochloride: A Comparative Guide on Counterion-Driven Reactivity in Synthesis

Introduction N,N'-dimethylguanidine is a highly basic, nucleophilic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and functional heterocycles[1]. Because free guanidines are high...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N'-dimethylguanidine is a highly basic, nucleophilic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and functional heterocycles[1]. Because free guanidines are highly hygroscopic and readily absorb atmospheric carbon dioxide to form carbonates, they are almost exclusively deployed in organic synthesis as stable salts[2].

However, the choice of counterion—most commonly hydrochloride (HCl) or hydroiodide (HI)—is frequently treated as an afterthought by synthetic chemists. This guide objectively compares the reactivity, physicochemical properties, and synthetic utility of N,N'-dimethylguanidine hydrochloride versus its hydroiodide counterpart. As experimental data demonstrates, the counterion is not a mere spectator; it fundamentally dictates solubility, ion-pairing dynamics, and the ultimate reaction pathway[3].

Mechanistic Divergence: The Counterion Effect

The reactivity of a guanidinium salt is governed by the tightness of its ion pair. The guanidinium cation features a highly delocalized positive charge across its CN₃ moiety, making its effective nucleophilicity highly dependent on the surrounding solvation shell and counterion[2].

  • Chloride (Cl⁻): As a hard, high-charge-density anion, chloride forms a tight, highly structured hydrogen-bonding network with the guanidinium protons. This tight ion-pairing restricts the approach of electrophiles and moderates the nucleophilicity of the guanidine nitrogens[4]. In complex synthetic cascades, this controlled reactivity prevents unwanted side reactions and provides predictable reaction kinetics.

  • Iodide (I⁻): Iodide is a soft, large, and highly polarizable anion. It forms a much looser ion pair with the guanidinium cation, which can lower the melting point and alter the mesomorphic properties of the bulk material[5]. While this "naked" guanidinium state can enhance effective nucleophilicity in organic solvents, the iodide anion itself is a potent nucleophile. This dual nucleophilicity often leads to competing reaction pathways, particularly in the presence of soft electrophiles[3].

G Guanidinium N,N'-Dimethylguanidinium Cation Cl Chloride (Cl⁻) Hard, High Charge Density Guanidinium->Cl + HCl I Iodide (I⁻) Soft, Low Charge Density Guanidinium->I + HI Tight Tight Ion-Pairing Strong H-Bond Network Cl->Tight Loose Loose Ion-Pairing Weak H-Bonding I->Loose ReactCl Restricted Nucleophilicity Controlled Electrophilic Attack Tight->ReactCl ReactI Enhanced Effective Nucleophilicity Prone to I⁻ Side Reactions Loose->ReactI

Fig 1: Counterion effects on N,N'-dimethylguanidinium ion-pairing and nucleophilicity.

Comparative Physicochemical Properties

The physical properties of the two salts dictate their handling and application in the laboratory. The table below summarizes the key quantitative and qualitative differences.

PropertyN,N'-Dimethylguanidine HydrochlorideN,N'-Dimethylguanidine Hydroiodide
Counterion Chloride (Cl⁻)Iodide (I⁻)
Molecular Weight 123.58 g/mol [6]215.04 g/mol
Ion-Pairing Strength Strong (Tight H-bond network)[4]Weak (Loose ion pair)[5]
Effective Nucleophilicity Controlled / ModerateEnhanced (but prone to side reactions)[3]
Solubility Profile High in H₂O, low in non-polar organicsModerate in H₂O, higher in polar organics
Primary Synthetic Use Predictable cyclizations, biological assaysPhase-transfer reactions, ionic liquids[5]

Experimental Workflows & Protocols

To demonstrate the causality behind counterion selection, the following self-validating protocols outline the synthesis of the hydroiodide salt and a comparative reactivity assay.

Protocol 1: Preparation of N,N'-Dimethylguanidine Hydroiodide via Salt Metathesis

Direct synthesis of guanidines using concentrated hydroiodic acid can lead to degradation and requires harsh conditions. A safer, highly efficient approach is salt metathesis driven by differential solubility.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of N,N'-dimethylguanidine hydrochloride in 20 mL of anhydrous ethanol.

  • Anion Exchange: Add 10.5 mmol of anhydrous sodium iodide (NaI) to the solution. Causality: NaI is highly soluble in ethanol, whereas the byproduct, sodium chloride (NaCl), is poorly soluble. The precipitation of NaCl drives the equilibrium forward via Le Chatelier's principle.

  • Reaction: Stir the mixture at room temperature for 12 hours under an argon atmosphere. Causality: Argon prevents the oxidation of the soft iodide anion to elemental iodine (I₂), which would contaminate the product.

  • Filtration: Filter the white precipitate (NaCl) through a Celite pad to ensure complete removal of chloride ions.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from an ethanol/diethyl ether mixture to yield pure N,N'-dimethylguanidine hydroiodide crystals.

Protocol 2: Comparative Aza-Michael Addition to DMAD

A classic demonstration of counterion-driven reactivity is the tandem aza-Michael addition/intramolecular cyclization of guanidines with dimethyl acetylenedicarboxylate (DMAD)[7].

Step-by-Step Methodology:

  • Preparation: In two separate flame-dried flasks, dissolve 5 mmol of N,N'-dimethylguanidine hydrochloride (Flask A) and 5 mmol of N,N'-dimethylguanidine hydroiodide (Flask B) in 15 mL of anhydrous acetonitrile.

  • Electrophile Addition: Cool both flasks to 0 °C. Add 5.5 mmol of DMAD dropwise to each flask. Causality: DMAD is a highly reactive, electron-deficient alkyne; low temperatures prevent runaway polymerization and control the initial nucleophilic attack[7].

  • Base Activation: Add 5 mmol of N,N-diisopropylethylamine (DIPEA) to liberate the free guanidine in situ.

  • Monitoring: Allow the reactions to warm to room temperature and monitor via Thin Layer Chromatography (TLC).

Experimental Results & Causality:

  • Flask A (Hydrochloride): The tight chloride ion pair moderates the initial nucleophilic attack. The reaction cleanly yields a 2-aminoimidazolidinone derivative via a controlled aza-Michael addition followed by cyclization[3].

  • Flask B (Hydroiodide): The reaction yields an intractable complex mixture. Causality: The highly nucleophilic iodide anion competes directly with the guanidine nitrogens, attacking the DMAD to form 2-iodofumarate intermediates, completely disrupting the desired cyclization pathway[3].

Workflow Start Equimolar N,N'-Dimethylguanidine Salt + DMAD in Acetonitrile Split Counterion Selection Start->Split HCl_Path Hydrochloride Salt Split->HCl_Path HI_Path Hydroiodide Salt Split->HI_Path HCl_Result Aza-Michael Addition Clean Imidazolidinone Formation HCl_Path->HCl_Result Controlled Nucleophilicity HI_Result Complex Mixture Competing I⁻ Nucleophilicity HI_Path->HI_Result Soft Anion Interference

Fig 2: Divergent reactivity pathways of guanidinium salts in Aza-Michael additions.

Strategic Selection in Drug Development

For researchers and drug development professionals, the selection between these two salts should be dictated by the specific requirements of the synthetic step:

  • Opt for the Hydrochloride Salt when performing electrophilic additions (e.g., aza-Michael additions, acylations) where side-reactions must be minimized[3]. The chloride ion is also physiologically relevant, making it the preferred counterion for final Active Pharmaceutical Ingredients (APIs) and biological assays[4].

  • Opt for the Hydroiodide Salt when synthesizing ionic liquids[5], when high solubility in less polar organic solvents is strictly required, or when the iodide ion is intended to act as a catalytic nucleophile in a subsequent phase-transfer reaction.

References

  • Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts - Universität Stuttgart.
  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC - NIH.
  • Counterion Effects on the Denaturing Activity of Guanidinium C
  • cyano-N,N-dimethylguanidine: A Versatile Chemical Intermediate in Drug Development and Agrochemical Synthesis - Benchchem.
  • N,N'-Dimethylguanidine hydrochloride | C3H10ClN3 | CID 24838564 - PubChem.
  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cycliz
  • Guanidine - Wikipedia.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N,N'-dimethylguanidine hydroiodide

This document provides a comprehensive, step-by-step guide for the proper disposal of N,N'-dimethylguanidine hydroiodide, a compound frequently utilized in specialized research and development settings. Adherence to thes...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of N,N'-dimethylguanidine hydroiodide, a compound frequently utilized in specialized research and development settings. Adherence to these protocols is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting our environment. The procedures outlined below are synthesized from established chemical safety principles and regulatory guidelines, providing a framework for responsible waste management.

Part 1: Hazard Profile & Risk Assessment

Understanding the inherent risks of N,N'-dimethylguanidine hydroiodide is the foundation of its safe handling and disposal. The hazard profile is a composite of its two constituent parts: the basic guanidinium core and the iodide anion.

Guanidine and its derivatives are recognized as hazardous materials, capable of causing significant skin and eye irritation, and are harmful if swallowed or inhaled.[1][2] The iodide component, while essential in many biological processes, can be toxic to aquatic life and requires careful management to prevent environmental release.[3][4]

Table 1: Summary of Key Hazards

Hazard Classification Description Rationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5] The guanidinium group can interfere with biological processes. The toxicological properties have not been fully investigated, necessitating a cautious approach.[1]
Skin Corrosion/Irritation Causes skin irritation.[1] Guanidine compounds are basic and can disrupt the skin's lipid barrier, leading to irritation, redness, and inflammation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1] Direct contact with the eyes can lead to significant irritation and potential damage due to the chemical's basicity and salt nature.

| Hazardous to the Aquatic Environment | May be harmful to aquatic organisms.[6][7] | Iodide-containing compounds can disrupt aquatic ecosystems. Therefore, preventing entry into drains and waterways is a critical disposal objective.[4][8] |

This data is synthesized from information on closely related guanidine salts, as a specific Safety Data Sheet (SDS) for N,N'-dimethylguanidine hydroiodide was not available in the search results.

Part 2: Pre-Disposal Safety Protocols

Before beginning any disposal procedure, the immediate work environment must be prepared and appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable step to mitigate exposure risks.

Required Personal Protective Equipment (PPE)

All handling and disposal of N,N'-dimethylguanidine hydroiodide waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][9]

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation.[2]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from dust or splashes.[2]
Skin & Body Protection Standard laboratory coat.To prevent contamination of personal clothing.[2]
Respiratory Protection NIOSH-approved respirator (if dust may be generated).To prevent inhalation of airborne particles.[2]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for disposing of N,N'-dimethylguanidine hydroiodide is to treat it as a hazardous chemical waste. It must be segregated, properly contained, and transferred to your institution's Environmental Health and Safety (EHS) department for final disposal.[2][10] Under no circumstances should this chemical be disposed of down the drain. [4][11]

Step 1: Waste Segregation

At the point of generation, immediately segregate N,N'-dimethylguanidine hydroiodide waste from all other chemical and non-hazardous waste streams.[2][12] This prevents dangerous cross-reactions. It is incompatible with strong oxidizing agents and strong acids.[1]

Step 2: Select an Appropriate Waste Container

Use a dedicated, leak-proof hazardous waste container that is chemically compatible with the waste.[2][13]

  • For solid waste: A wide-mouth, screw-cap polyethylene bottle is suitable.

  • For liquid waste (solutions): A sealed, screw-cap bottle, preferably the original container if it is empty and suitable for waste accumulation.[13]

Step 3: Accurate Waste Labeling

The waste container must be clearly and accurately labeled.[2][13] An incomplete label is a significant safety and compliance risk. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "N,N'-dimethylguanidine hydroiodide Waste" .

  • A clear indication of the contents (e.g., "Solid," "Aqueous Solution," "Contaminated Debris").

  • The date accumulation started.

  • Associated hazard pictograms (e.g., Irritant, Health Hazard).

Step 4: Accumulating the Waste
  • Solid Waste: Carefully transfer excess or expired solid N,N'-dimethylguanidine hydroiodide into the labeled hazardous waste container using a dedicated spatula or scoop. Avoid any actions that could generate dust.[9]

  • Liquid Waste: Pour solutions containing N,N'-dimethylguanidine hydroiodide into the designated liquid hazardous waste container using a funnel.

  • Contaminated Materials: Any items grossly contaminated with the chemical, such as pipette tips, weigh boats, or absorbent pads from a spill cleanup, must also be placed in the solid hazardous waste container.[2][9]

Step 5: Decontamination of Reusable Items

Thoroughly rinse any glassware that came into contact with the chemical with an appropriate solvent (e.g., water, if the compound is soluble). The initial rinsate must be collected as hazardous liquid waste. Subsequent rinses may be disposed of according to institutional policy, but collecting the first rinse is critical.

Step 6: Temporary Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][14] This area must be:

  • At or near the point of waste generation.

  • Under the direct control of laboratory personnel.

  • Away from drains and incompatible chemicals.

Step 7: Final Disposal

Once the waste container is full or you are discontinuing the process, contact your institution's EHS department to arrange for a scheduled pickup.[2] Do not allow waste to accumulate in the laboratory for extended periods.[13] EHS will manage the final disposal through a licensed hazardous waste contractor.

G cluster_0 Disposal Workflow gen Waste Generation (Solid or Liquid) seg Step 1: Segregate Waste (Keep Separate) gen->seg cont Step 2 & 3: Select & Label Appropriate Container seg->cont accum Step 4: Accumulate Waste (Solids, Liquids, Debris) cont->accum seal Seal Container Securely accum->seal store Step 6: Store in Satellite Accumulation Area seal->store ehs Step 7: Contact EHS for Pickup & Final Disposal store->ehs

Caption: Workflow for the proper disposal of N,N'-dimethylguanidine hydroiodide.

Part 4: Emergency Procedures – Spill & Exposure

Accidents require immediate and correct action. All personnel working with this chemical must be familiar with these emergency protocols.

Spill Response
  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup. For a large or unmanageable spill, evacuate the area and contact your institution's emergency response line or EHS department.

  • Don PPE: Wear all PPE as listed in Part 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material from a spill kit (e.g., sand, vermiculite).[9]

  • Cleanup: For solid spills, gently sweep up the material, avoiding dust creation, and place it into the hazardous waste container.[1] For contained liquid spills, use absorbent pads to collect the material and place them in the same container.[2]

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[2]

G rect_node rect_node start Spill Occurs assess Assess Scale & Risk start->assess is_small Small & Manageable? assess->is_small ppe Don Full PPE is_small->ppe  Yes evacuate Evacuate Area is_small->evacuate  No contain Contain Spill (Use Absorbent) ppe->contain collect Collect Waste into Sealed Container contain->collect decon Decontaminate Area collect->decon alert Alert EHS / Emergency Services Immediately evacuate->alert

Caption: Decision-making process for responding to a chemical spill.

Exposure Response
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[15] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, seek medical attention.

  • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention.

References

  • NextSDS. (n.d.). N''-ethyl-N-methylguanidine hydroiodide — Chemical Substance Information. Retrieved from [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste - Safety Office. Retrieved from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • SD BIOSENSOR. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Datasheet Archive. (n.d.). Guanidine nitrate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • Duke University. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]

  • NextSDS. (n.d.). N'-amino-N-(2,6-dimethylphenyl)guanidine hydroiodide — Chemical Substance Information. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: N,N'-Diphenylguanidine. Retrieved from [Link]

Sources

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